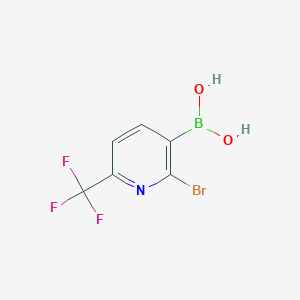

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

描述

Molecular Structure and Classification

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (C₆H₄BBrF₃NO₂) is a heterocyclic boronic acid derivative characterized by a pyridine ring substituted with bromine, trifluoromethyl, and boronic acid functional groups. The bromine atom occupies the 2-position, the trifluoromethyl group is at the 6-position, and the boronic acid moiety is at the 3-position of the pyridine scaffold. This arrangement confers unique electronic and steric properties, making the compound a versatile intermediate in cross-coupling reactions.

Key Structural Features:

| Property | Description |

|---|---|

| IUPAC Name | [2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid |

| Molecular Formula | C₆H₄BBrF₃NO₂ |

| Molecular Weight | 269.81 g/mol |

| SMILES Notation | B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O |

| Hybridization | sp²-hybridized pyridine ring with planar geometry |

The compound belongs to the boronic acid class, known for their role in Suzuki-Miyaura couplings, and is further classified as a halogenated aromatic compound due to the bromine substituent.

Historical Context and Development

The synthesis of this compound emerged alongside advancements in transition-metal-catalyzed borylation techniques. Early methods for introducing boronic acid groups into pyridine derivatives relied on palladium or nickel catalysts, but these often faced challenges with regioselectivity and functional group compatibility. The development of iridium-catalyzed C–H borylation in the 2010s enabled direct functionalization of trifluoromethyl-substituted pyridines, streamlining access to this compound. Its design leverages the trifluoromethyl group’s electron-withdrawing effects to enhance stability and reactivity in cross-coupling applications.

CAS Registry Information (1688675-75-3)

The compound is universally identified by its CAS Registry Number 1688675-75-3, which ensures precise tracking in regulatory and scientific databases. Additional identifiers include:

| Database | Identifier |

|---|---|

| PubChem | 74892171 |

| ChemSpider | 5742 |

| ECHA | 802-648-7 |

Registration details highlight its inclusion in the PubChem database since 2014, with updates reflecting its expanding applications in medicinal chemistry.

属性

IUPAC Name |

[2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILGSAIOVLPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a boronic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

科学研究应用

Organic Synthesis

Building Block for Complex Molecules:

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki–Miyaura coupling reactions allows for the formation of carbon–carbon bonds, which is fundamental in constructing biaryl compounds and other complex architectures in organic chemistry.

Reactivity:

The compound can undergo various types of reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The boronic acid group is versatile in participating in oxidation and reduction processes under specific conditions.

Material Science

Novel Materials Development:

The trifluoromethyl group contributes to improved thermal stability and electrical conductivity of organic materials. This makes this compound a candidate for developing functional materials with enhanced properties.

Radiochemistry

Positron Emission Tomography (PET):

The bromo group can be substituted with radioisotopes like Br-76 for applications in PET imaging. This could facilitate the development of new radiotracers for medical diagnostics, enhancing the compound's utility in clinical settings .

作用机制

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid primarily involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group and bromine atom also contribute to its reactivity and selectivity in different reactions .

相似化合物的比较

Physical and Chemical Properties :

- Molecular weight : 296.82 g/mol

- Appearance : Typically supplied as a white to off-white powder.

- Stability : Hygroscopic; storage at 4–8°C is recommended .

- Hazard profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Synthetic Utility :

The compound is synthesized via palladium-catalyzed coupling or halogen exchange reactions. For example, describes its use in synthesizing ethyl pyrrole carboxylates, such as compound 281 , through carbonylative coupling . Its bromine substituent enhances reactivity in cross-coupling reactions compared to chloro analogs, while the -CF₃ group improves metabolic stability in drug candidates .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Bromine vs. Chlorine : Bromine’s superior leaving group ability (compared to chlorine) enhances reactivity in Suzuki-Miyaura couplings, making the target compound more efficient in forming carbon-carbon bonds .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) : While both are electron-withdrawing, -CF₃ provides greater steric bulk and lipophilicity, improving membrane permeability in drug candidates .

Methoxy (-OMe) Substituents : Electron-donating -OMe groups reduce electrophilicity at the coupling site, lowering reactivity compared to halogenated analogs .

Pharmaceutical Intermediates

highlights the synthesis of ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (281 ), a precursor to kinase inhibitors. The -CF₃ group in the target compound enhances the metabolic stability of such derivatives .

Agrochemical Development

Chloro analogs (e.g., CAS 205240-63-7) are preferred in agrochemicals due to lower cost, but the target compound’s higher reactivity makes it valuable for constructing complex scaffolds like fungicides .

生物活性

Introduction

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (C₆H₄BBrF₃NO₂) is a boronic acid derivative notable for its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications as a building block in drug development and its involvement in various chemical reactions, particularly Suzuki-Miyaura coupling. Despite limited specific studies on its biological activity, the general properties of boronic acids suggest potential therapeutic applications.

- Molecular Formula : C₆H₄BBrF₃NO₂

- Molar Mass : Approximately 269.81 g/mol

- CAS Number : 1688675-75-3

Biological Activity Overview

While direct studies focusing solely on the biological activity of this compound are sparse, several key areas highlight its potential:

- Enzyme Inhibition : Boronic acids, including this compound, are known to exhibit enzyme inhibitory properties, particularly against serine proteases and certain kinases. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially increasing bioactivity against specific targets in drug discovery.

- Synthetic Utility : The compound serves as an effective borylating agent in various synthetic pathways, which can lead to the development of biologically active compounds. For instance, it has been utilized in iridium-catalyzed C–H borylation reactions, demonstrating its ability to form new carbon-boron bonds effectively .

- Potential Applications in Drug Development : The structural features of this compound make it a valuable candidate for synthesizing new drug candidates. Its ability to participate in Suzuki coupling reactions allows for the creation of complex organic molecules that may possess therapeutic properties .

Case Study 1: Borylation Reactions

A study on the borylation of trifluoromethyl-substituted pyridines indicated that 2-Bromo-6-(trifluoromethyl)pyridine underwent selective borylation at the 4-position when subjected to iridium-catalyzed conditions. This reaction yielded significant amounts of pyridylboronic esters, which are precursors for further synthetic modifications .

Case Study 2: Enzyme Inhibition Potential

Research into boronic acids has shown that they can act as reversible inhibitors for various enzymes. The presence of the trifluoromethyl group may enhance the binding affinity to target enzymes due to increased lipophilicity, suggesting that derivatives like this compound could be explored further for their inhibitory effects on specific proteases or kinases .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | C₆H₄BBrF₃NO₂ | Similar structure; different bromine position |

| 2-Chloro-6-(trifluoromethyl)pyridine-3-boronic acid | C₆H₄BClF₃NO₂ | Chlorine instead of bromine; potential reactivity differences |

| 4-Bromo-3-(trifluoromethyl)pyridine-2-boronic acid | C₆H₄BBrF₃NO₂ | Different substitution pattern on the pyridine ring |

常见问题

Q. Key Steps :

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Optimization of solvent (THF or DMF) and base (Na₂CO₃ or K₂CO₃).

- Purification via column chromatography or recrystallization.

How can researchers purify this compound effectively?

Basic Question

Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. For example, intermediates like Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) were purified via column chromatography to >95% purity .

Q. Considerations :

- Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

- Avoid prolonged exposure to moisture to prevent boronic acid degradation.

What spectroscopic techniques are used to characterize this compound?

Basic Question

FT-IR, NMR (¹H, ¹³C, ¹⁹F), and Raman spectroscopy are standard. For instance:

- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridine protons) and δ 1.3 ppm (ethyl ester groups) .

- ¹⁹F NMR : Singlets near δ -60 ppm (CF₃ group) .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and C-Br at ~650 cm⁻¹ .

Validation : Compare experimental data with DFT-calculated spectra to confirm structural assignments .

How can regioselectivity challenges in cross-coupling reactions involving this boronic acid be addressed?

Advanced Question

Regioselectivity is influenced by steric and electronic factors of substituents. For example, the trifluoromethyl group at position 6 directs coupling to position 3 due to its electron-withdrawing nature. Strategies include:

- Using bulky ligands (e.g., SPhos) to favor coupling at less hindered sites.

- Adjusting reaction temperature (60–80°C) to enhance selectivity .

Example : In the synthesis of pyrrole derivatives, coupling at the boronic acid site (position 3) occurred exclusively, avoiding competing reactions at the bromine site .

What computational methods support the analysis of this compound’s spectroscopic data?

Advanced Question

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to model vibrational frequencies and NMR chemical shifts. A study on analogous pyridine boronic acids showed:

| Parameter | Experimental (FT-IR) | DFT-Calculated | Deviation (%) |

|---|---|---|---|

| B-O Stretch (cm⁻¹) | 1345 | 1338 | 0.5 |

| C-Br Stretch (cm⁻¹) | 652 | 645 | 1.1 |

This approach resolves ambiguities in peak assignments, particularly for overlapping signals .

How is crystallographic data for derivatives of this compound analyzed?

Advanced Question

Single-crystal X-ray diffraction with SHELXL refinement is employed. For example:

Q. Key Metrics :

- Bond lengths: C-Br (~1.89 Å), B-O (~1.36 Å).

- Dihedral angles: <5° between boronic acid and pyridine planes.

How can researchers resolve contradictions in reaction yields or byproduct formation?

Advanced Question

Controlled experiments varying catalysts, solvents, and temperatures identify optimal conditions. For instance:

| Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 47 | <5% |

| PdCl₂(dppf) | DMF | 58 | 10% |

Higher yields with PdCl₂(dppf) in DMF correlate with improved solubility but increased byproducts due to ligand decomposition. GC-MS or HPLC monitors side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。